

Spectroscopic Profile of 2,2-Dimethylpentan-1ol: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethylpentan-1-ol

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This guide provides a comprehensive overview of the key spectroscopic data for **2,2-dimethylpentan-1-ol** (CAS No: 2370-12-9), a colorless liquid utilized in the fragrance and flavor industries.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The structural elucidation of **2,2-dimethylpentan-1-ol** is supported by data from various spectroscopic techniques. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Data for **2,2-Dimethylpentan-1-ol**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.3	Singlet	2H	-CH ₂ OH (H1)
~1.3	Triplet	2H	-CH ₂ - (H4)
~1.2	Multiplet	2H	-CH ₂ - (H3)
~0.9	Triplet	3H	-CH₃ (H5)
~0.85	Singlet	6H	-C(CH ₃) ₂
Variable	Broad Singlet	1H	-ОН

Note: Data is based on predicted values and general chemical shift ranges for alcohols.[1] The hydroxyl proton's chemical shift can vary depending on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Data for **2,2-Dimethylpentan-1-ol**

Chemical Shift (ppm)	Carbon Type	Assignment
~70-75	CH ₂	-CH ₂ OH (C1)
~40-45	CH ₂	-CH ₂ - (C3)
~35-40	С	-C(CH ₃) ₂ (C2)
~25-30	CH₃	-C(CH ₃) ₂
~15-20	CH ₂	-CH ₂ - (C4)
~10-15	CH₃	-CH₃ (C5)

Note: Data is based on predicted values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 2,2-Dimethylpentan-1-ol



Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3500-3200	Strong, Broad	O-H Stretch	Alcohol (-OH)
2960-2850	Strong	C-H Stretch	Alkane (-CH₃, -CH₂)
1480-1365	Medium	C-H Bend	Alkane (-CH3, -CH2)
1260-1050	Strong	C-O Stretch	Primary Alcohol

Note: Data is based on characteristic absorption regions for alcohols and alkanes.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is from electron ionization (EI).[3]

Table 4: Major Peaks in the Mass Spectrum of 2,2-Dimethylpentan-1-ol

m/z	Relative Intensity	Proposed Fragment
116	Low	[M]+ (Molecular Ion)
85	High	[M - CH ₂ OH] ⁺
57	Base Peak	[C4H9] ⁺
43	High	[C ₃ H ₇] ⁺
29	Medium	[C ₂ H ₅] ⁺

Source: NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy



Sample Preparation:

- Approximately 10-25 mg of 2,2-dimethylpentan-1-ol is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4]
- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[5]
- The NMR tube is capped and carefully wiped clean before being placed in the spectrometer. [4]

¹H NMR Acquisition:

- The spectrometer is tuned to the proton frequency.
- The magnetic field is shimmed to achieve optimal homogeneity.
- · A standard single-pulse experiment is performed.
- For identification of the hydroxyl proton, a "D₂O shake" can be performed by adding a few drops of deuterium oxide to the sample, which results in the disappearance of the -OH signal in the subsequent spectrum.[6]

¹³C NMR Acquisition:

- The spectrometer is tuned to the carbon-13 frequency.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.[8]

Infrared (IR) Spectroscopy

Sample Preparation and Analysis:



- As **2,2-dimethylpentan-1-ol** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[9][10]
- A background spectrum of the empty spectrometer is recorded first.[11]
- The sample is then scanned, and the background is automatically subtracted to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

- A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under vacuum.[12]
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13]
- This causes the molecules to ionize, forming a molecular ion ([M]+), and to fragment into smaller, charged ions.[14]

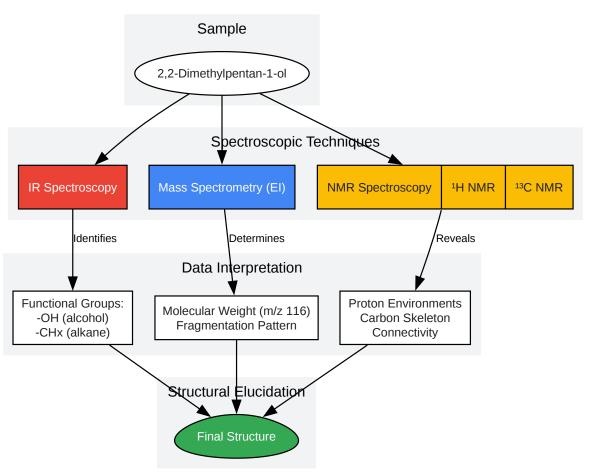
Mass Analysis and Detection:

- The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. [15]
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2,2-dimethylpentan-1-ol** using the described spectroscopic techniques.





Spectroscopic Analysis of 2,2-Dimethylpentan-1-ol

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